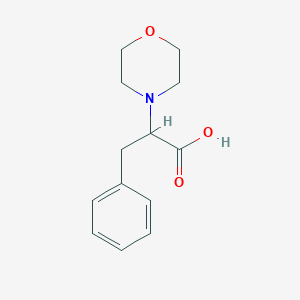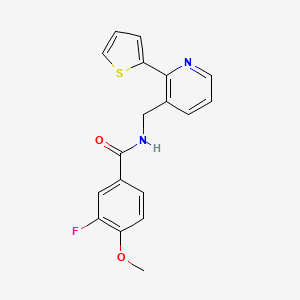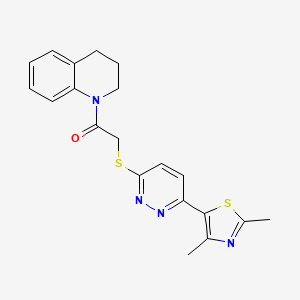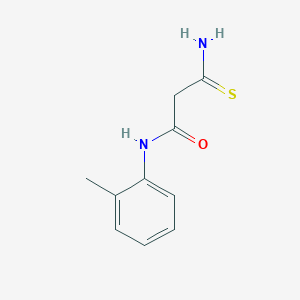
2-(Morpholin-4-yl)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-3-phenylpropanoic acid is an organic compound characterized by the presence of a morpholine ring and a phenyl group attached to a propanoic acid backbone
Mechanism of Action
Target of Action
Similar compounds like 3-phenylpropionic acid have been found to interact with enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase .
Mode of Action
Based on its structural similarity to 3-phenylpropionic acid, it may interact with its targets in a similar manner .
Biochemical Analysis
Biochemical Properties
2-Morpholin-4-yl-3-phenylpropanoic acid plays a pivotal role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with thiol proteases, which are involved in intracellular degradation and turnover of proteins . These interactions are essential for maintaining cellular homeostasis and regulating metabolic processes.
Cellular Effects
The effects of 2-Morpholin-4-yl-3-phenylpropanoic acid on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the benzylic position in aromatic compounds, leading to various biochemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These effects can alter cellular behavior and contribute to the compound’s therapeutic potential.
Molecular Mechanism
At the molecular level, 2-Morpholin-4-yl-3-phenylpropanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, it has been implicated in the inhibition of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Morpholin-4-yl-3-phenylpropanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular processes, which are essential for evaluating its safety and efficacy in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Morpholin-4-yl-3-phenylpropanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have demonstrated that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.
Metabolic Pathways
2-Morpholin-4-yl-3-phenylpropanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to participate in the biosynthesis and metabolic actions of phenolic acids, which are important for plant metabolism
Transport and Distribution
The transport and distribution of 2-Morpholin-4-yl-3-phenylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to interact with transporters that facilitate its movement across cellular membranes . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
2-Morpholin-4-yl-3-phenylpropanoic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level . Investigating its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-3-phenylpropanoic acid typically involves the Michael addition of morpholine to α-bromoacrylic acid esters, followed by hydrolysis. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Morpholin-4-yl)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for complex molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-acetic acid: This compound also contains a morpholine ring but has an acetic acid backbone instead of a propanoic acid backbone.
2-(Morpholin-4-yl)quinoline-3-carbaldehyde: This compound features a quinoline ring in addition to the morpholine ring.
Uniqueness
2-(Morpholin-4-yl)-3-phenylpropanoic acid is unique due to the combination of the morpholine ring and the phenyl group attached to a propanoic acid backbone. This structure provides a balance of hydrophilic and lipophilic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-morpholin-4-yl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)12(14-6-8-17-9-7-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTLNLDCDUTMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2626273.png)

![N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626276.png)

![4-isopropoxy-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626278.png)

![8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626282.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2626283.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626284.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2626290.png)

![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)
![3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2626295.png)
